6-Ethyl-4-hydrazinothieno[2,3-d]pyrimidine
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Overview
Description
6-Ethyl-4-hydrazinothieno[2,3-d]pyrimidine is a compound that belongs to the thieno[2,3-d]pyrimidine class, which has been explored for various biological activities and chemical properties. This compound, like others in its class, has been studied for its synthesis methods, molecular structure, and potential applications in medicinal chemistry and other fields.
Synthesis Analysis
The synthesis of 6-Ethyl-4-hydrazinothieno[2,3-d]pyrimidine and its derivatives involves multiple steps, starting from basic thieno[2,3-d]pyrimidine structures. A notable method involves the reaction of ethyl N-(6-ethoxycarbonyl-2-methylthiothieno[2,3-d]pyrimidin-5-yl)formimidate with alkyl- and arylhydrazines, forming modified thieno[2,3-d]pyrimidines (Tumkevičius, 1994).
Molecular Structure Analysis
The molecular structure of 6-Ethyl-4-hydrazinothieno[2,3-d]pyrimidine has been examined through various techniques, including X-ray crystallography. These studies reveal the compound's detailed atomic arrangement and confirm its identity as a dual inhibitor with potential antitumor properties (Gangjee et al., 2009).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, including interaction with different reagents to form a diverse range of derivatives. For example, the reaction with hydrazine has been studied, yielding specific derivatives relevant to medicinal chemistry applications (Tumkyavichyus & Matulyauskene, 1987).
Scientific Research Applications
Antimicrobial Evaluation
6-Ethyl-4-hydrazinothieno[2,3-d]pyrimidine and its derivatives have shown potential in antimicrobial applications. Bhuiyan et al. (2006) synthesized a range of thienopyrimidine derivatives, including hydrazinothieno[2,3-d]pyrimidines, and evaluated them for antimicrobial activity, with some derivatives exhibiting pronounced effectiveness (Bhuiyan et al., 2006).
Antiallergenic Activity
A study by Temple et al. (1979) explored the synthesis of 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylates, including derivatives of 6-Ethyl-4-hydrazinothieno[2,3-d]pyrimidine, for their antiallergenic activity. These compounds showed oral activity in animal models, suggesting their potential in developing antiallergy agents (Temple et al., 1979).
Synthesis and Structure
Hamed et al. (2008) focused on the synthesis and structural analysis of substituted thieno[2,3-d]pyrimidines, including hydrazino derivatives. Their research contributes to understanding the chemical properties and potential applications of these compounds in various fields (Hamed et al., 2008).
Preparation of Esters and Amides
Santilli et al. (1971) described a novel method for preparing esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids. This research is significant for developing new synthetic routes and potential applications in pharmaceuticals and material sciences (Santilli et al., 1971).
Molecular Structure Studies
Aleksanyan et al. (1997) conducted a study on the crystal and molecular structure of solvates of pyrimidine derivatives, including hydrazinothieno[2,3-d]pyrimidines. Such structural analyses are crucial for understanding the physical and chemical properties of these compounds (Aleksanyan et al., 1997).
Apoptosis-Inducing Agents in Cancer Research
Gad et al. (2020) discovered new apoptosis-inducing agents for breast cancer based on derivatives of ethyl 2-aminothieno[2,3-d]pyrimidine. This study highlights the potential of thieno[2,3-d]pyrimidine derivatives in developing cancer therapeutics (Gad et al., 2020).
Safety And Hazards
properties
IUPAC Name |
(6-ethylthieno[2,3-d]pyrimidin-4-yl)hydrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4S/c1-2-5-3-6-7(12-9)10-4-11-8(6)13-5/h3-4H,2,9H2,1H3,(H,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNTVYPPAVREZHM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(N=CN=C2S1)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00359186 |
Source
|
Record name | 6-Ethyl-4-hydrazinothieno[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00359186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethyl-4-hydrazinothieno[2,3-d]pyrimidine | |
CAS RN |
439692-51-0 |
Source
|
Record name | 6-Ethyl-4-hydrazinothieno[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00359186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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